molecular formula C10H18Cl2N4 B1427747 N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride CAS No. 1361112-25-5

N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Cat. No. B1427747
M. Wt: 265.18 g/mol
InChI Key: OTLAKKUWXKTCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride” is a chemical compound . It is related to a series of compounds that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

While specific synthesis details for “N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride” were not found, it is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Scientific Research Applications

Synthesis and Application Potential of Pyrazine Derivatives

Pyrazine derivatives are important two-nitrogen-containing six-membered ring aromatic heterocyclic compounds that have been found to possess diverse pharmacological properties. This has led to an increasing interest in pyrazine cores for developing more effective and clinically interesting compounds. Pyrazine derivatives have been explored for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral properties. The exploration of pyrazine derivatives in pharmaceutical research indicates a broad scope of application, from drug development to therapeutic interventions (Ferreira & Kaiser, 2012).

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology offers access to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds. The application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines covers literature from 2010–2020, showcasing its importance in the synthesis of compounds with potential therapeutic applications (Philip et al., 2020).

properties

IUPAC Name

N-methyl-6-piperidin-4-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLAKKUWXKTCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 2
N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 3
N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 4
N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 5
N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 6
N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

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